molecular formula C24H35NO11 B12287464 Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate

Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate

Cat. No.: B12287464
M. Wt: 513.5 g/mol
InChI Key: MRSVCIMSRAURLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a Cbz-amino group and methoxy-oxopropoxy moieties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves multiple steps. One common synthetic route includes the protection of amino groups with Cbz (carbobenzyloxy) and the subsequent esterification of the propanoate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen in the presence of palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The Cbz-amino group can interact with enzymes or receptors, modulating their activity. The methoxy-oxopropoxy groups may facilitate the compound’s binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate can be compared with similar compounds such as:

    Di-tert-butyl 3,3’-[[2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate: This compound has tert-butoxy groups instead of methoxy-oxopropoxy, which may affect its reactivity and applications.

    3,3’-[[2-(Cbz-amino)-2-[(3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of Dimethyl3,3’-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H35NO11

Molecular Weight

513.5 g/mol

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropoxy)-2-[(3-methoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate

InChI

InChI=1S/C24H35NO11/c1-30-20(26)9-12-33-16-24(17-34-13-10-21(27)31-2,18-35-14-11-22(28)32-3)25-23(29)36-15-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3,(H,25,29)

InChI Key

MRSVCIMSRAURLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCC(COCCC(=O)OC)(COCCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.